molecular formula C18H16FN3O3S B12497226 N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B12497226
M. Wt: 373.4 g/mol
InChI Key: KCCAXKJEVBYBRN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.

    Final Assembly: The final step involves the coupling of the thiazolidinone ring with the fluorophenyl and methoxyphenyl groups under appropriate reaction conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the thiazolidinone ring and the formation of various by-products.

Scientific Research Applications

N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: can be compared with other similar compounds, such as:

  • N-(4-fluorophenyl)-2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • N-(4-chlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
  • N-(4-bromophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activities, making each compound unique in its own right.

Properties

Molecular Formula

C18H16FN3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C18H16FN3O3S/c1-25-14-8-6-13(7-9-14)21-18-22-17(24)15(26-18)10-16(23)20-12-4-2-11(19)3-5-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

KCCAXKJEVBYBRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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